Cas no 16341-50-7 (5-iodo-N-methylpyrimidin-2-amine)

5-iodo-N-methylpyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-iodo-N-methylpyrimidin-2-amine
- 2-Pyrimidinamine, 5-iodo-N-methyl-
- SB60154
- Z1407007409
-
- インチ: 1S/C5H6IN3/c1-7-5-8-2-4(6)3-9-5/h2-3H,1H3,(H,7,8,9)
- InChIKey: JNEAWFSSFYRAMO-UHFFFAOYSA-N
- ほほえんだ: IC1C=NC(=NC=1)NC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 80.3
- トポロジー分子極性表面積: 37.8
- 疎水性パラメータ計算基準値(XlogP): 1.2
5-iodo-N-methylpyrimidin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21180-100MG |
5-iodo-N-methylpyrimidin-2-amine |
16341-50-7 | 95% | 100MG |
¥ 1,478.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21180-1G |
5-iodo-N-methylpyrimidin-2-amine |
16341-50-7 | 95% | 1g |
¥ 5,900.00 | 2023-04-14 | |
Enamine | EN300-101190-0.5g |
5-iodo-N-methylpyrimidin-2-amine |
16341-50-7 | 95% | 0.5g |
$723.0 | 2023-10-28 | |
Enamine | EN300-101190-10.0g |
5-iodo-N-methylpyrimidin-2-amine |
16341-50-7 | 95% | 10.0g |
$3992.0 | 2023-07-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21180-250MG |
5-iodo-N-methylpyrimidin-2-amine |
16341-50-7 | 95% | 250MG |
¥ 2,362.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21180-500MG |
5-iodo-N-methylpyrimidin-2-amine |
16341-50-7 | 95% | 500MG |
¥ 3,933.00 | 2023-04-14 | |
TRC | I707210-10mg |
5-Iodo-N-methylpyrimidin-2-amine |
16341-50-7 | 10mg |
$ 70.00 | 2022-06-04 | ||
Enamine | EN300-101190-0.1g |
5-iodo-N-methylpyrimidin-2-amine |
16341-50-7 | 95% | 0.1g |
$322.0 | 2023-10-28 | |
Aaron | AR001USZ-100mg |
2-Pyrimidinamine, 5-iodo-N-methyl- |
16341-50-7 | 95% | 100mg |
$468.00 | 2025-01-21 | |
Aaron | AR001USZ-2.5g |
2-Pyrimidinamine, 5-iodo-N-methyl- |
16341-50-7 | 95% | 2.5g |
$2527.00 | 2025-01-21 |
5-iodo-N-methylpyrimidin-2-amine 関連文献
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
5-iodo-N-methylpyrimidin-2-amineに関する追加情報
Introduction to 5-Iodo-N-methylpyrimidin-2-amine (CAS No. 16341-50-7)
5-Iodo-N-methylpyrimidin-2-amine is a significant compound in the realm of pharmaceutical and chemical research, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 16341-50-7, has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of both an iodine substituent and an amine group in its molecular structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents.
The chemical structure of 5-Iodo-N-methylpyrimidin-2-amine consists of a pyrimidine core, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms. The iodine atom at the 5-position and the methylated amine group at the 2-position contribute to its reactivity and utility in synthetic chemistry. This configuration allows for facile functionalization, making it a preferred building block in the construction of more complex molecules.
In recent years, there has been a surge in research focusing on pyrimidine derivatives due to their broad spectrum of biological activities. Pyrimidines are fundamental components of nucleic acids, and their derivatives have been extensively explored for their pharmacological properties. Among these derivatives, 5-Iodo-N-methylpyrimidin-2-amine has shown promise in various therapeutic applications, including antiviral, anticancer, and anti-inflammatory treatments.
One of the most compelling aspects of 5-Iodo-N-methylpyrimidin-2-amine is its role as a key intermediate in the synthesis of small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated its utility in the development of kinase inhibitors, which are crucial in cancer therapy. The iodine atom at the 5-position facilitates cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, enabling the introduction of diverse substituents and the construction of complex molecular architectures.
The pharmaceutical industry has leveraged these properties to develop novel drugs with enhanced efficacy and reduced side effects. Researchers have utilized 5-Iodo-N-methylpyrimidin-2-amine to synthesize compounds that modulate enzyme activity and signal transduction pathways involved in disease progression. These efforts have led to several preclinical candidates that are currently undergoing further investigation for potential clinical applications.
Moreover, the versatility of 5-Iodo-N-methylpyrimidin-2-amine extends beyond pharmaceutical applications. It has found utility in materials science, particularly in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to incorporate this compound into polymers and small molecules has led to advancements in light-emitting technologies and energy-efficient materials.
The synthesis of 5-Iodo-N-methylpyrimidin-2-amine typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include halogenation of pyrimidine derivatives followed by methylation and subsequent functional group transformations. The efficiency and scalability of these synthetic protocols are critical factors that influence their industrial applicability.
In conclusion, 5-Iodo-N-methylpyrimidin-2-amine (CAS No. 16341-50-7) is a multifaceted compound with significant implications in both pharmaceutical and materials science research. Its unique structural features and reactivity make it an indispensable tool for chemists and biologists alike. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation across multiple scientific disciplines.
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